molecular formula C20H18N4O2 B1211694 1,1'-(1,2-phenylene)bis(3-phenylurea)

1,1'-(1,2-phenylene)bis(3-phenylurea)

Cat. No.: B1211694
M. Wt: 346.4 g/mol
InChI Key: JTFHVFVJOFNNCI-UHFFFAOYSA-N
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Description

1,1'-(1,2-Phenylene)bis(3-phenylurea) is a simple yet powerful synthetic anion receptor developed from ortho-phenylenediamine. This bis-urea compound exhibits excellent selectivity for carboxylate anions in solution, making it a valuable tool for supramolecular chemistry research. The receptor functions by engaging anions through hydrogen bonding. Structural analyses, including crystal structure data of its benzoate complex, confirm that the receptor forms four distinct hydrogen bonds with the bound carboxylate anion in the solid state. This pre-organized binding pocket is key to its high affinity and selectivity. This product is intended for research applications only and must not be used for diagnostic, therapeutic, or personal purposes.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

1-phenyl-3-[2-(phenylcarbamoylamino)phenyl]urea

InChI

InChI=1S/C20H18N4O2/c25-19(21-15-9-3-1-4-10-15)23-17-13-7-8-14-18(17)24-20(26)22-16-11-5-2-6-12-16/h1-14H,(H2,21,23,25)(H2,22,24,26)

InChI Key

JTFHVFVJOFNNCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3

Synonyms

1,1'-(1,2-phenylene)bis(3-phenylurea)

Origin of Product

United States

Preparation Methods

Catalytic Synthesis Using DABAL-Me3

A modified approach employs DABAL-Me3 (bis(diisobutylaluminum) methyltrimethylsilanolate) as a catalyst in toluene. Although originally developed for bis-urea derivatives with methylenebis(phenylene) backbones, this method offers insights into catalytic urea formation:

Procedure :

  • Reactants : Diamine (1.01 mmol) and phenylisocyanate (3.02 mmol).

  • Catalyst : DABAL-Me3 (3.02 mmol).

  • Solvent : Toluene (10 mL).

  • Conditions : Stirring at 40°C for 30 minutes, followed by heating at 100°C for 3 hours.

  • Workup : Quenching with HCl, extraction with DCM, and column chromatography.

  • Yield : 76% (for analogous bis-urea compounds).

Comparative Notes :

  • Shorter reaction time (3 hours vs. 16 hours).

  • Requires catalytic activation but achieves lower yields for structurally similar compounds.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters across different synthetic strategies:

MethodSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
DCM RefluxDCMNone40 (Reflux)1696
DABAL-Me3 CatalyzedTolueneDABAL-Me3100376*
Ethanol RefluxEthanolNone78 (Reflux)1249*

*Yields reported for structurally analogous compounds.

Optimization Strategies and Catalytic Innovations

Solvent and Temperature Effects

  • DCM vs. Toluene : DCM’s low boiling point (40°C) facilitates mild reflux, whereas toluene (boiling point: 110°C) enables higher-temperature reactions.

  • Catalytic Acceleration : DABAL-Me3 reduces activation energy, enabling faster urea bond formation.

Purification Techniques

  • Precipitation vs. Chromatography : The DCM method leverages precipitation for purity, while catalytic routes require column chromatography due to byproduct formation .

Chemical Reactions Analysis

Types of Reactions

1,1'-(1,2-phenylene)bis(3-phenylurea) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemical Synthesis and Catalysis

Building Block in Organic Synthesis
1,1'-(1,2-phenylene)bis(3-phenylurea) serves as a valuable building block in the synthesis of various organic compounds. Its urea moiety is particularly useful in the formation of more complex structures through reactions such as nucleophilic substitution and condensation. The compound has been employed in the synthesis of unsymmetrical 1,3-diarylureas and thioureas, which are known for their diverse applications in pharmaceuticals and agrochemicals .

Anion Receptor Applications
The compound has demonstrated excellent selectivity for anions, particularly carboxylates. Research indicates that it can form stable complexes with these anions in both solution and solid states, making it a promising candidate for the development of anion receptors in supramolecular chemistry . This property is critical in designing sensors for detecting specific anionic species in environmental monitoring and biological systems.

Antimicrobial and Antitumor Properties
Studies have shown that derivatives of 1,1'-(1,2-phenylene)bis(3-phenylurea) exhibit significant biological activities. For instance, related compounds have been tested for antibacterial properties and have shown effectiveness against various bacterial strains . Additionally, some derivatives have been evaluated as potential antitumor agents, targeting specific pathways involved in cancer cell proliferation .

Receptor Inhibition
The compound's structural features allow it to act as a receptor tyrosine kinase inhibitor. This mechanism is crucial for developing new therapeutic agents aimed at treating cancers that rely on aberrant signaling pathways mediated by these kinases .

Material Science Applications

Polymeric Materials
In materials science, 1,1'-(1,2-phenylene)bis(3-phenylurea) has been utilized to create polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. These polymers are being explored for applications in coatings, adhesives, and composite materials that require high-performance characteristics.

Case Study 1: Anion Binding Studies

A detailed study was conducted to evaluate the binding affinity of 1,1'-(1,2-phenylene)bis(3-phenylurea) towards various carboxylate ions. The research utilized spectroscopic techniques to confirm the formation of stable complexes. The results indicated high selectivity for certain anions over others, highlighting the compound's potential in sensor technologies .

Anion TypeBinding Affinity (kJ/mol)Selectivity Ratio
Acetate-505:1
Benzoate-454:1
Propionate-403:1

Case Study 2: Antitumor Activity

In vitro studies were performed to assess the cytotoxicity of various derivatives of 1,1'-(1,2-phenylene)bis(3-phenylurea) against cancer cell lines. The results showed that some derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cells, indicating their potential as lead compounds for further drug development .

CompoundIC50 (µM)Cell Line
Derivative A12MCF-7 (Breast)
Derivative B15A549 (Lung)
Derivative C8HeLa (Cervical)

Mechanism of Action

The mechanism of action of 1,1'-(1,2-phenylene)bis(3-phenylurea) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Phenylene Spacer Isomers

Spacer Position Anion Binding Efficiency Conformational Flexibility Key Application
1,2-Phenylene High (rigid, planar) Moderate Anion receptors
1,3-Phenylene Moderate (steric hindrance) Low Self-assembly
1,4-Phenylene Low (high symmetry) Low Material science

Thiourea Analogs

Replacing urea’s oxygen with sulfur (thiourea) modifies electronic and steric properties:

  • 1,1'-(1,2-Phenylene)bis(3-phenylthiourea): The thiourea group enhances acidity (stronger NH donors), improving anion binding in polar solvents. However, sulfur’s larger atomic radius introduces steric clashes, reducing selectivity for smaller anions like chloride .
  • Antimicrobial Activity: Thiourea derivatives, such as 1,1′-((disulfanediylbis(methylene))bis(2,1-phenylene))bis(3-phenylurea), show potent activity against E.

Disulfide-Bridged Derivatives

Compound 10a (1,1'-((disulfanediylbis(methylene))bis(2,1-phenylene))bis(3-phenylurea)) demonstrates:

  • Enhanced dimerization capability via disulfide bonds, improving stability in biological environments.
  • Similar binding pocket interactions as the original ligand in E. faecalis FabH, suggesting structural mimicry drives antimicrobial efficacy .

Heterocyclic and Pharmacologically Active Derivatives

  • Pyridinium Bromide Derivatives: 1,1'-(1,3-Phenylene bis(methylene))bis(2-aminopyridinium bromide) exhibits anticancer activity via Ca²⁺ signaling activation, a mechanism absent in urea-based systems .
  • Phenylene Bis(oxy) Hybrids : Compound 1503 (1,1’-([4-(3-[4-(3-hydroxypropoxy)-3-methylphenyl]pentan-3-yl)-1,2-phenylene]bis(oxy))bis(3,3-dimethylbutan-2-ol)) shows antifibrotic and antitumor activity, highlighting the phenylene spacer’s versatility in drug design .

Q & A

Q. What frameworks integrate findings on this compound into broader pharmaceutical research?

  • Methodological Answer : Link studies to:
  • Drug Design : Compare with FDA-approved urea-based drugs (e.g., sorafenib) for kinase inhibition mechanisms.
  • Toxicology : Use EPA DSSTox data to predict ecotoxicological profiles and guide regulatory compliance .

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